Methyl 4-(2,4-dimethylphenyl)-4-oxobutanoate
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Overview
Description
Methyl 4-(2,4-dimethylphenyl)-4-oxobutanoate is an organic compound with a complex structure that includes a methyl ester group and a 2,4-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(2,4-dimethylphenyl)-4-oxobutanoate can be synthesized through several methods. One common approach involves the esterification of 4-(2,4-dimethylphenyl)-4-oxobutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2,4-dimethylphenyl)-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-(2,4-dimethylphenyl)-4-oxobutanoic acid, while reduction could produce 4-(2,4-dimethylphenyl)-4-hydroxybutanoate.
Scientific Research Applications
Methyl 4-(2,4-dimethylphenyl)-4-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers and other materials with specific chemical properties.
Mechanism of Action
The mechanism by which Methyl 4-(2,4-dimethylphenyl)-4-oxobutanoate exerts its effects involves interactions with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which may then participate in further biochemical reactions. The phenyl group can interact with aromatic receptors, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(2,4-dimethylphenyl)-4-hydroxybutanoate
- 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid
- Methyl 4-(2,4-dimethylphenyl)-4-aminobutanoate
Uniqueness
Methyl 4-(2,4-dimethylphenyl)-4-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
methyl 4-(2,4-dimethylphenyl)-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-9-4-5-11(10(2)8-9)12(14)6-7-13(15)16-3/h4-5,8H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUOGYSYSJPHBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CCC(=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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